(4-{(E)-[(2E)-(5-{2-[(4-methylphenyl)amino]-2-oxoethyl}-4-oxo-1,3-thiazolidin-2-ylidene)hydrazinylidene]methyl}phenoxy)acetic acid
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Overview
Description
(4-{(E)-[(2E)-(5-{2-[(4-methylphenyl)amino]-2-oxoethyl}-4-oxo-1,3-thiazolidin-2-ylidene)hydrazinylidene]methyl}phenoxy)acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolidinone ring, a hydrazone linkage, and a phenoxyacetic acid moiety, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{(E)-[(2E)-(5-{2-[(4-methylphenyl)amino]-2-oxoethyl}-4-oxo-1,3-thiazolidin-2-ylidene)hydrazinylidene]methyl}phenoxy)acetic acid typically involves multiple steps:
Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable amine with a carbonyl compound to form the thiazolidinone ring.
Hydrazone Formation: The thiazolidinone intermediate is then reacted with hydrazine or a hydrazine derivative to form the hydrazone linkage.
Coupling with Phenoxyacetic Acid: Finally, the hydrazone intermediate is coupled with phenoxyacetic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-{(E)-[(2E)-(5-{2-[(4-methylphenyl)amino]-2-oxoethyl}-4-oxo-1,3-thiazolidin-2-ylidene)hydrazinylidene]methyl}phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (4-{(E)-[(2E)-(5-{2-[(4-methylphenyl)amino]-2-oxoethyl}-4-oxo-1,3-thiazolidin-2-ylidene)hydrazinylidene]methyl}phenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer.
Other Thiazolidinone Derivatives: Compounds with similar thiazolidinone rings but different substituents.
Uniqueness
(4-{(E)-[(2E)-(5-{2-[(4-methylphenyl)amino]-2-oxoethyl}-4-oxo-1,3-thiazolidin-2-ylidene)hydrazinylidene]methyl}phenoxy)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[4-[(E)-[(E)-[5-[2-(4-methylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]hydrazinylidene]methyl]phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5S/c1-13-2-6-15(7-3-13)23-18(26)10-17-20(29)24-21(31-17)25-22-11-14-4-8-16(9-5-14)30-12-19(27)28/h2-9,11,17H,10,12H2,1H3,(H,23,26)(H,27,28)(H,24,25,29)/b22-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGXYKIYPGJHAR-SSDVNMTOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NN=CC3=CC=C(C=C3)OCC(=O)O)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)CC2C(=O)N/C(=N\N=C\C3=CC=C(C=C3)OCC(=O)O)/S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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